N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials such as polymers and nanomaterials.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide stands out due to its unique triazole core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N6O |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C26H26N6O/c1-3-31(4-2)22-17-15-20(16-18-22)19-27-29-26(33)24-28-25(21-11-7-5-8-12-21)32(30-24)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3,(H,29,33)/b27-19+ |
InChI Key |
YNIJHGHRBUXSHJ-ZXVVBBHZSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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